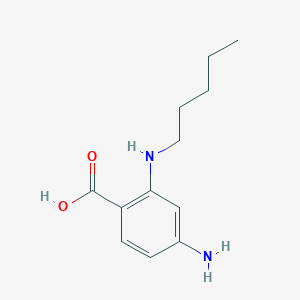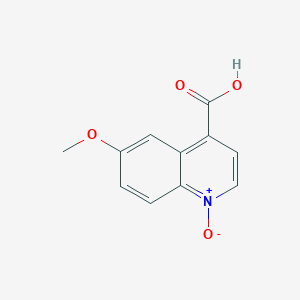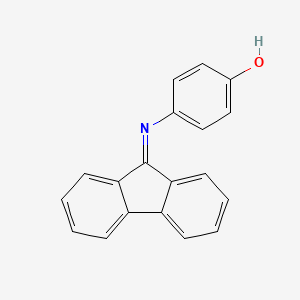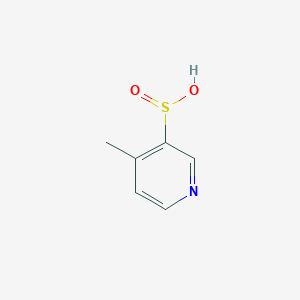![molecular formula C7H7ClN4 B13128525 s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl- CAS No. 28593-26-2](/img/structure/B13128525.png)
s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl- is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with chlorine and methyl substituents at specific positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with chlorinated pyridazines. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding triazolopyridazine oxides.
Reduction: Formation of reduced triazolopyridazine derivatives.
Substitution: Formation of substituted triazolopyridazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as high-energy materials and polymers
Mecanismo De Acción
The mechanism of action of s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 6,7-Diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine
- 7-Amino-6-azido-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups at specific positions can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
28593-26-2 |
|---|---|
Fórmula molecular |
C7H7ClN4 |
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C7H7ClN4/c1-4-3-6-10-9-5(2)12(6)11-7(4)8/h3H,1-2H3 |
Clave InChI |
JJVDQWUJQPZRGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NN=C(N2N=C1Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


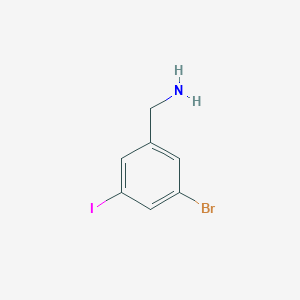
![3-Aminobenzo[d]isoxazole-7-carbonitrile](/img/structure/B13128443.png)

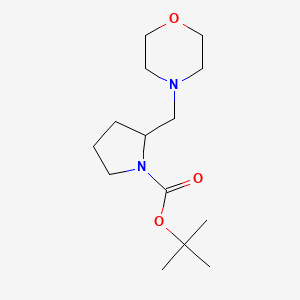
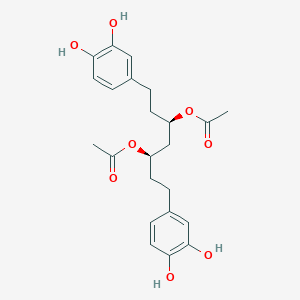
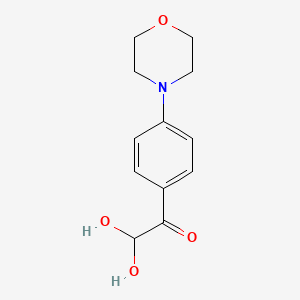
![1-Amino-2-[(phenylimino)methyl]anthraquinone](/img/structure/B13128481.png)
![6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B13128486.png)
![3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium](/img/structure/B13128490.png)
